molecular formula C2H3Cl3 B061801 1,1,2-Trichloroethane (1,2,2-D3) CAS No. 171086-93-4

1,1,2-Trichloroethane (1,2,2-D3)

Cat. No. B061801
M. Wt: 136.42 g/mol
InChI Key: UBOXGVDOUJQMTN-FUDHJZNOSA-N
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Patent
US04209471

Procedure details

Suitable stable water-immiscible volatile organic solvents include chlorinated hydrocarbons, such as, in particular methylene chloride, dichloroethane, trichloroethane, chloroform, carbon tetrachloride etc., aromatic hydrocarbons, such as, in particular, benzene, toluene, xylene, etc., and ethers, provided they have a boiling point of less than 45° C. at 1 mm Hg and are immiscible with water.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chlorinated hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[CH:2]([Cl:5])(Cl)[Cl:3].[C:6]([Cl:10])(Cl)(Cl)[Cl:7].C1C=CC=CC=1>C(Cl)Cl.C1(C)C(C)=CC=CC=1.C1(C)C=CC=CC=1>[Cl:3][CH:2]([Cl:5])[CH3:6].[CH2:2]([Cl:3])[CH:6]([Cl:10])[Cl:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
chlorinated hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C)Cl
Name
Type
product
Smiles
C(C(Cl)Cl)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04209471

Procedure details

Suitable stable water-immiscible volatile organic solvents include chlorinated hydrocarbons, such as, in particular methylene chloride, dichloroethane, trichloroethane, chloroform, carbon tetrachloride etc., aromatic hydrocarbons, such as, in particular, benzene, toluene, xylene, etc., and ethers, provided they have a boiling point of less than 45° C. at 1 mm Hg and are immiscible with water.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chlorinated hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[CH:2]([Cl:5])(Cl)[Cl:3].[C:6]([Cl:10])(Cl)(Cl)[Cl:7].C1C=CC=CC=1>C(Cl)Cl.C1(C)C(C)=CC=CC=1.C1(C)C=CC=CC=1>[Cl:3][CH:2]([Cl:5])[CH3:6].[CH2:2]([Cl:3])[CH:6]([Cl:10])[Cl:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
chlorinated hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C)Cl
Name
Type
product
Smiles
C(C(Cl)Cl)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.